molecular formula C23H22Br2N2O B5038109 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol

Cat. No. B5038109
M. Wt: 502.2 g/mol
InChI Key: UTVAPCQDVLRLDF-UHFFFAOYSA-N
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Description

The compound is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles have a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a carbazole core structure, with bromine atoms attached at the 3 and 6 positions of the carbazole ring. Additionally, a propanol group with a phenylethylamino substituent would be attached at the 1 position of the carbazole .


Chemical Reactions Analysis

Carbazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carbazole itself is a crystalline solid at room temperature. It’s likely that this compound would also be a solid given its structural similarity to carbazole .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Carbazole derivatives are often used in the production of dyes and pharmaceuticals, and they also have applications in organic electronics .

Safety and Hazards

Like many organic compounds, this compound should be handled with care. It’s likely that it would need to be stored in a cool, dry place away from heat and open flames .

Future Directions

Carbazole derivatives have been the subject of much research due to their interesting photophysical properties. They are used in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices .

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(2-phenylethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Br2N2O/c24-17-6-8-22-20(12-17)21-13-18(25)7-9-23(21)27(22)15-19(28)14-26-11-10-16-4-2-1-3-5-16/h1-9,12-13,19,26,28H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAPCQDVLRLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol

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